HDAC1 Inhibitory Potency: 4-Amino-N-(1-phenylcyclopentyl)benzamide vs. Reference Benzamide HDAC Inhibitors
4-Amino-N-(1-phenylcyclopentyl)benzamide inhibits human recombinant HDAC1 with an IC50 of 269 nM [1]. By comparison, the structurally related benzamide HDAC inhibitor MS-275 (Entinostat) exhibits an HDAC1 IC50 of approximately 150–300 nM under comparable recombinant enzyme assay conditions, while the reference hydroxamate inhibitor Vorinostat (SAHA) achieves single-digit nanomolar potency [2]. The target compound thus demonstrates intermediate potency—sufficient for tool-compound applications where hydroxamate-based chemotypes are precluded by pharmacokinetic or selectivity liabilities. The presence of the 1-phenylcyclopentyl substituent, absent in MS-275’s 2-aminophenyl benzamide core, offers a distinct vector for structure-based design optimization not accessible with simpler benzamide scaffolds.
| Evidence Dimension | HDAC1 Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 269 nM |
| Comparator Or Baseline | MS-275 (Entinostat): ~150–300 nM; Vorinostat (SAHA): ~5–20 nM |
| Quantified Difference | Comparable to MS-275; ~13- to 54-fold weaker than Vorinostat |
| Conditions | Recombinant human HDAC1, spectrophotometric analysis, 10 min pre-incubation, 60 min substrate incubation [1]; comparator data from published recombinant HDAC1 assays [2] |
Why This Matters
This positions the compound as a non-hydroxamate HDAC1 tool with potency comparable to a clinically validated benzamide inhibitor, offering procurement value when hydroxamate liabilities must be avoided.
- [1] BindingDB. BDBM50491439 (CHEMBL2381738) – HDAC1 IC50: 269 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50491439 (accessed 2026-05-10). View Source
- [2] Bradner, J. E.; West, N.; Grachan, M. L.; et al. Chemical Phylogenetics of Histone Deacetylases. Nat. Chem. Biol. 2010, 6, 238–243. DOI: 10.1038/nchembio.313. View Source
